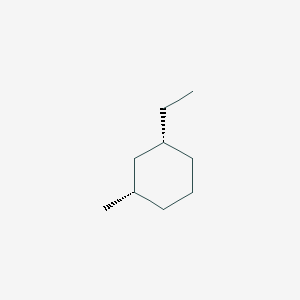

Cyclohexane, 1-ethyl-3-methyl-, cis-

Beschreibung

BenchChem offers high-quality Cyclohexane, 1-ethyl-3-methyl-, cis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexane, 1-ethyl-3-methyl-, cis- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1S,3R)-1-ethyl-3-methylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18/c1-3-9-6-4-5-8(2)7-9/h8-9H,3-7H2,1-2H3/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDDVMPHNQKRNNS-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC(C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CCC[C@H](C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

cis-1-ethyl-3-methylcyclohexane basic properties

An In-depth Technical Guide to cis-1-Ethyl-3-methylcyclohexane

Introduction

cis-1-Ethyl-3-methylcyclohexane is a saturated cyclic hydrocarbon with the chemical formula C9H18.[1][2][3] As a disubstituted cyclohexane, its stereochemistry plays a crucial role in its physical and chemical properties. This document provides a comprehensive overview of the fundamental properties of the cis isomer, intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

cis-1-Ethyl-3-methylcyclohexane is a colorless liquid at room temperature.[4] Its identity and core properties are summarized below. The quantitative data are presented in Table 1 for ease of reference.

Table 1: Core Identifiers and Physical Properties of cis-1-Ethyl-3-methylcyclohexane

| Property | Value | Source |

| IUPAC Name | cis-1-Ethyl-3-methylcyclohexane | [3][5] |

| Synonyms | c-1-Ethyl-3-methylcyclohexane, cis-1-Methyl-3-ethylcyclohexane | [5][6][7] |

| CAS Number | 19489-10-2 | [1][3][5] |

| Molecular Formula | C9H18 | [1][2][3] |

| Molecular Weight | 126.24 g/mol | [4][5][6] |

| Physical State | Liquid | [4] |

| Color | Colorless | [4] |

| Melting Point | -77.27 °C (estimate) | [2] |

| Boiling Point | 156 °C (429.15 K) at 760 mmHg | [2] |

| Density | 0.769 g/cm³ | [2] |

| Refractive Index | 1.422 | [2] |

| Flash Point | 31.9 °C | [2] |

| Vapor Pressure | 4.81 mmHg at 25 °C | [2] |

| Octanol/Water Partition Coeff. (LogP) | 3.22270 | [2] |

Conformational Analysis

The stereochemistry of cis-1-ethyl-3-methylcyclohexane dictates its three-dimensional structure, which exists predominantly in two interconverting chair conformations. In the cis isomer, both the ethyl and methyl substituents are on the same face of the cyclohexane ring.

This arrangement leads to two possible chair conformations:

-

Diequatorial Conformation: Both the ethyl and methyl groups occupy equatorial positions. This is the more stable and favored conformation as it minimizes steric strain.[8][9]

-

Diaxial Conformation: Both substituents occupy axial positions. This conformation is significantly less stable due to severe steric hindrance, specifically 1,3-diaxial interactions, where the axial groups are crowded by each other and by the other axial hydrogens on the same side of the ring.[8][9]

The larger a substituent, the greater its preference for the equatorial position to avoid these destabilizing interactions.[10] The equilibrium between these two conformers heavily favors the diequatorial form.

Experimental Protocols & Characterization

The characterization and property determination of cis-1-ethyl-3-methylcyclohexane involve standard analytical techniques.

Gas Chromatography (GC)

Gas chromatography is a primary method for assessing the purity of volatile compounds like cis-1-ethyl-3-methylcyclohexane.[4] It is also used to determine the Kovats Retention Index, a value that helps in identifying compounds.[6]

-

Methodology: A small liquid sample is injected into the instrument where it is vaporized. An inert carrier gas (e.g., helium or nitrogen) flows through a column containing a stationary phase. The components of the sample separate based on their boiling points and interactions with the stationary phase. A detector at the column's exit records the time each component takes to elute, generating a chromatogram. Purity is determined by comparing the area of the main peak to the total area of all peaks.

Spectroscopic Analysis

Spectroscopic methods are essential for structural elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. For cis-1-ethyl-3-methylcyclohexane, NMR can confirm the connectivity of atoms and provide insights into the dominant chair conformation through the analysis of chemical shifts and coupling constants.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For an alkane like cis-1-ethyl-3-methylcyclohexane, the spectrum is characterized by C-H stretching and bending vibrations.

Physical Property Determination

Standard laboratory procedures are used to measure physical properties.

-

Boiling Point: Determined by distillation, where the temperature at which the liquid's vapor pressure equals the atmospheric pressure is recorded.

-

Density: Measured using a pycnometer or a digital density meter, which determines the mass per unit volume of the liquid at a specific temperature.

-

Refractive Index: Measured with a refractometer, which quantifies how much the path of light is bent, or refracted, when it passes through the liquid. This is a characteristic property of a pure substance.

The following diagram illustrates a typical workflow for the characterization of a liquid sample like cis-1-ethyl-3-methylcyclohexane.

References

- 1. Page loading... [wap.guidechem.com]

- 2. guidechem.com [guidechem.com]

- 3. cis-1-Ethyl-3-methyl-cyclohexane [webbook.nist.gov]

- 4. labproinc.com [labproinc.com]

- 5. cis-1-Ethyl-3-methyl-cyclohexane | C9H18 | CID 29638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cyclohexane, 1-ethyl-3-methyl-, cis- | C9H18 | CID 6432214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cis-1-Ethyl-3-methyl-cyclohexane (CAS 19489-10-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Answered: Draw chair conformations of cis-1-ethyl-3-methylcyclohexane. Is one isomer favored over the other? Explain why? | bartleby [bartleby.com]

In-Depth Technical Guide: Physical Characteristics of cis-1-Ethyl-3-methylcyclohexane

For: Researchers, Scientists, and Drug Development Professionals On: Core Physical and Spectroscopic Properties

This technical guide provides a comprehensive overview of the key physical and spectroscopic characteristics of cis-1-ethyl-3-methylcyclohexane. The information is curated for professionals in research and development who require precise data for modeling, synthesis, and quality control applications. This document includes tabulated physical properties, detailed experimental protocols for their determination, and a logical workflow for the characterization process.

Core Physical Properties

The physical characteristics of a compound are fundamental to its application and handling. The following table summarizes the key quantitative data for cis-1-ethyl-3-methylcyclohexane.

| Property | Value | Unit | Notes / Reference(s) |

| Molecular Formula | C₉H₁₈ | - | [1][2] |

| Molecular Weight | 126.24 | g/mol | [1][3] |

| CAS Number | 19489-10-2 | - | [1][3] |

| Appearance | Colorless Liquid | - | [1][4] |

| Boiling Point | 150.8 - 156 | °C at 760 mmHg | [1][5] |

| Density | 0.769 - 0.8 | g/cm³ | [1][5] |

| Refractive Index (n_D) | 1.422 - 1.43 | - | at 20°C[1][4] |

| Melting Point | -77.27 | °C | (Estimate)[1] |

| Flash Point | 31.9 | °C | [1] |

| Vapor Pressure | 4.81 | mmHg | at 25°C[1] |

Spectroscopic Data

Spectroscopic analysis provides structural confirmation and purity assessment. Data for cis-1-ethyl-3-methylcyclohexane is available across several standard analytical techniques.

| Spectroscopic Method | Data Summary |

| Gas Chromatography-Mass Spectrometry (GC-MS) | The NIST Mass Spectrometry Data Center provides reference mass spectra for this compound, which is crucial for identification in complex mixtures. The electron ionization (EI) mass spectrum is available in the NIST WebBook.[6] |

| Infrared (IR) Spectroscopy | The NIST/EPA Gas-Phase Infrared Database contains the IR spectrum for cis-1-ethyl-3-methylcyclohexane, showing characteristic C-H stretching and bending vibrations for saturated aliphatic rings.[6] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | While specific spectra for this exact isomer are not readily available in public databases, related compounds' spectra are documented. ¹³C NMR data is referenced on PubChem, indicating its utility for confirming the carbon skeleton.[7] ¹H and ¹³C NMR would be the definitive methods for structural elucidation and isomeric purity confirmation. |

Experimental Protocols

The following sections detail the standard methodologies for determining the physical properties listed above. These protocols are generalized for a liquid hydrocarbon like cis-1-ethyl-3-methylcyclohexane.

Boiling Point Determination (ASTM D1078)

This protocol is adapted from the ASTM D1078 standard for determining the distillation range of volatile organic liquids.[1][3][8]

-

Apparatus Setup : Assemble a distillation apparatus consisting of a 100-mL distillation flask, a condenser, a graduated receiving cylinder, and a calibrated thermometer placed so its bulb is just below the vapor tube.

-

Sample Preparation : Measure 100 mL of the cis-1-ethyl-3-methylcyclohexane sample into the distillation flask. Add a few boiling chips to ensure smooth boiling.

-

Distillation : Heat the flask at a uniform rate. Record the temperature when the first drop of distillate falls from the condenser tip (Initial Boiling Point).

-

Data Collection : Continue distillation at a rate of 4-5 mL per minute. The boiling point is typically recorded as the stable temperature observed during the distillation of the bulk of the liquid.

-

Pressure Correction : Correct the observed boiling point to standard atmospheric pressure (760 mmHg) using established correction factors if the experimental pressure deviates.

A micro boiling point determination using a Thiele tube and an inverted capillary is a suitable alternative for smaller sample volumes.[9][10]

Density Measurement

Density can be accurately determined using a pycnometer or a digital density meter.

3.2.1 Pycnometer Method

-

Preparation : Thoroughly clean and dry a pycnometer of known volume (e.g., 25 mL). Weigh the empty, dry pycnometer on an analytical balance (m₁).[11][12][13]

-

Calibration : Fill the pycnometer with deionized water of a known temperature and density. Weigh the filled pycnometer (m₂) to precisely determine its internal volume.

-

Sample Measurement : Empty and dry the pycnometer. Fill it with the cis-1-ethyl-3-methylcyclohexane sample, ensuring no air bubbles are present. Bring the pycnometer and its contents to a constant temperature (e.g., 20°C) in a water bath.

-

Weighing : Carefully dry the exterior of the pycnometer and weigh it (m₃).

-

Calculation : Calculate the density (ρ) using the formula: ρ = (m₃ - m₁) / V, where V is the calibrated volume of the pycnometer.

3.2.2 Digital Density Meter (Oscillating U-Tube)

-

Calibration : Calibrate the instrument with dry air and deionized water according to the manufacturer's instructions.[14][15][16]

-

Sample Injection : Inject approximately 1-2 mL of the cis-1-ethyl-3-methylcyclohexane sample into the measurement cell using a syringe, ensuring no bubbles are introduced.

-

Measurement : The instrument measures the oscillation period of the U-tube containing the sample, which is directly related to its density. The temperature is precisely controlled by the instrument.

-

Data Readout : The density value is displayed directly by the instrument, typically to four or five decimal places.

Refractive Index Measurement

The refractive index is measured using an Abbe refractometer.[6][17]

-

Calibration : Calibrate the refractometer using a standard of known refractive index, such as distilled water (n_D = 1.3330 at 20°C).

-

Sample Application : Place 2-3 drops of the cis-1-ethyl-3-methylcyclohexane sample onto the clean, dry surface of the measuring prism.

-

Measurement : Close the prisms and allow the sample to equilibrate to the instrument's temperature (typically 20°C, maintained by a circulating water bath).

-

Reading : Look through the eyepiece and adjust the control knob until the boundary between the light and dark fields aligns with the crosshairs. If color dispersion is observed, adjust the compensator dial to achieve a sharp, achromatic boundary.

-

Data Recording : Read the refractive index value directly from the instrument's scale.

Spectroscopic Analysis Protocols

3.4.1 Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation : Prepare a dilute solution of the sample in a high-purity volatile solvent (e.g., hexane or dichloromethane). An internal standard may be added for quantitative analysis.[18][19]

-

Instrument Setup :

-

Column : Use a non-polar capillary column, such as a (5%-phenyl)-methylpolysiloxane column (e.g., DB-5 or HP-5MS), suitable for separating hydrocarbon isomers.[20][21]

-

Carrier Gas : Use high-purity helium at a constant flow rate (e.g., 1.0-1.2 mL/min).

-

Oven Program : Start at a low temperature (e.g., 50°C), hold for several minutes, then ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 250°C) to ensure elution of all components.

-

MS Parameters : Operate the mass spectrometer in electron ionization (EI) mode. Scan a mass range appropriate for the compound and expected fragments (e.g., m/z 40-300).

-

-

Analysis : Inject a small volume (e.g., 1 µL) of the prepared sample. The resulting total ion chromatogram (TIC) will show the retention time, and the mass spectrum of the corresponding peak will provide the fragmentation pattern for identification.

3.4.2 Fourier-Transform Infrared (FTIR) Spectroscopy

-

Method : For a neat liquid like cis-1-ethyl-3-methylcyclohexane, the Attenuated Total Reflectance (ATR) method is most convenient.[22][23][24]

-

Sample Application : Place one drop of the liquid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition : Collect a background spectrum of the clean, empty ATR crystal. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum. The typical scan range is 4000-400 cm⁻¹.

-

Cleaning : Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

3.4.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).[25][26]

-

¹H NMR Acquisition : Acquire the proton NMR spectrum. Typical parameters on a 400 MHz spectrometer include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition : Acquire the proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the low natural abundance of the ¹³C isotope.[27][28]

-

Data Processing : Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

Visualization: Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive physical and structural characterization of a liquid chemical sample such as cis-1-ethyl-3-methylcyclohexane.

References

- 1. store.astm.org [store.astm.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. store.astm.org [store.astm.org]

- 4. webstore.ansi.org [webstore.ansi.org]

- 5. scribd.com [scribd.com]

- 6. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 7. ASTM D1078: Distillation Range Measurement of Liquid VOCs - Analytice [analytice.com]

- 8. ASTM D1078 Test Method for Distillation Range of Volatile Organic Liquids - Articles - New Prosper [sdruav.com]

- 9. tutorsglobe.com [tutorsglobe.com]

- 10. ivypanda.com [ivypanda.com]

- 11. scientificlabs.co.uk [scientificlabs.co.uk]

- 12. fpharm.uniba.sk [fpharm.uniba.sk]

- 13. che.utah.edu [che.utah.edu]

- 14. emeraldcloudlab.com [emeraldcloudlab.com]

- 15. torontech.com [torontech.com]

- 16. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 17. Virtual Labs [mp-amrt.vlabs.ac.in]

- 18. How to Detect Cyclohexane and Benzene Using GC-MS? Why Can't Their Peaks Be Separated | MtoZ Biolabs [mtoz-biolabs.com]

- 19. diverdi.colostate.edu [diverdi.colostate.edu]

- 20. forensicresources.org [forensicresources.org]

- 21. forensicresources.org [forensicresources.org]

- 22. drawellanalytical.com [drawellanalytical.com]

- 23. drawellanalytical.com [drawellanalytical.com]

- 24. researchgate.net [researchgate.net]

- 25. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 26. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 27. bhu.ac.in [bhu.ac.in]

- 28. chem.libretexts.org [chem.libretexts.org]

Conformational Analysis of cis-1-Ethyl-3-Methylcyclohexane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide to the conformational analysis of cis-1-ethyl-3-methylcyclohexane. The document outlines the fundamental principles governing its stereoisomerism, quantitative energetic analyses of its conformers, and detailed experimental and computational protocols for such determinations. This information is critical for professionals in drug development and chemical research, where molecular conformation plays a pivotal role in biological activity and chemical reactivity.

Introduction to Conformational Isomerism in cis-1-Ethyl-3-Methylcyclohexane

Cyclohexane and its derivatives are not planar molecules; they predominantly adopt a puckered chair conformation to minimize angular and torsional strain. In this chair conformation, substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the approximate plane of the ring). Through a process known as a ring flip, a chair conformation can interconvert into an alternative chair conformation, during which all axial substituents become equatorial and vice versa.

For cis-1-ethyl-3-methylcyclohexane, the cis configuration dictates that the ethyl and methyl groups are on the same face of the cyclohexane ring. This geometric constraint results in two primary chair conformations that are in equilibrium: one where both substituents are in equatorial positions (diequatorial) and another where both are in axial positions (diaxial). A thorough conformational analysis is essential to understand the relative stabilities of these conformers and the energetic landscape of the molecule.

Energetic Analysis of Conformers

The relative stability of the chair conformations of cis-1-ethyl-3-methylcyclohexane is primarily determined by steric strain, particularly 1,3-diaxial interactions. These are repulsive steric interactions between an axial substituent and the other two axial atoms (usually hydrogens) on the same side of the ring.

-

Diequatorial Conformer: In this conformation, both the ethyl and methyl groups occupy equatorial positions. This arrangement minimizes steric hindrance, as the bulky substituents are directed away from the core of the ring, avoiding unfavorable 1,3-diaxial interactions. This is the more stable, and therefore, the major conformer at equilibrium.

-

Diaxial Conformer: Following a ring flip, both substituents are forced into axial positions. This conformation is significantly less stable due to severe steric crowding. The axial ethyl and methyl groups experience 1,3-diaxial interactions with the axial hydrogens on the ring. More significantly, a highly destabilizing 1,3-diaxial interaction occurs between the ethyl and methyl groups themselves.

The energy difference between the axial and equatorial positions for a single substituent is quantified by its A-value, which represents the Gibbs free energy change (ΔG°) for the equilibrium between the axial and equatorial conformers of a monosubstituted cyclohexane.

The quantitative data for the energetic analysis of cis-1-ethyl-3-methylcyclohexane conformers are summarized in the tables below.

Table 1: A-Values for Substituents

| Substituent | A-Value (kcal/mol) | A-Value (kJ/mol) |

| Methyl (-CH₃) | 1.74 | 7.3 |

| Ethyl (-CH₂CH₃) | 1.79 | 7.5 |

Note: A-values are a measure of the preference for a substituent to be in the equatorial position. A higher A-value indicates a greater steric bulk.

Table 2: Estimated Strain Energies for the Diaxial Conformer of cis-1-Ethyl-3-Methylcyclohexane

| Type of 1,3-Diaxial Interaction | Estimated Strain Energy (kcal/mol) | Estimated Strain Energy (kJ/mol) |

| Ethyl group with two axial Hydrogens | ~1.79 | ~7.5 |

| Methyl group with two axial Hydrogens | ~1.74 | ~7.3 |

| Ethyl group with Methyl group | >3.7 | >15.5 |

| Total Estimated Strain Energy | >7.23 | >30.3 |

The total strain energy of the diaxial conformer is a sum of the individual 1,3-diaxial interactions. The interaction between the axial ethyl and methyl groups is particularly destabilizing and is known to be greater than the sum of their individual A-values. For comparison, the 1,3-diaxial interaction between two methyl groups is approximately 3.7 kcal/mol.[1] Given that an ethyl group is slightly larger than a methyl group, this interaction is expected to be even more significant. Therefore, the diequatorial conformer is substantially more stable.

Experimental and Computational Protocols

Objective: To determine the Gibbs free energy difference (ΔG°) between the two chair conformers by measuring their relative populations at equilibrium.

Methodology:

-

Sample Preparation:

-

Dissolve a known quantity of cis-1-ethyl-3-methylcyclohexane in a suitable deuterated solvent that has a low freezing point (e.g., deuterated chloroform, CDCl₃, or deuterated dichloromethane, CD₂Cl₂).

-

The concentration should be optimized to obtain a good signal-to-noise ratio in a reasonable acquisition time.

-

-

NMR Spectrometer Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature unit.

-

Tune and shim the spectrometer for optimal resolution at room temperature.

-

-

Low-Temperature Measurement:

-

Gradually lower the temperature of the sample. At room temperature, the ring flip is rapid on the NMR timescale, resulting in a time-averaged spectrum where axial and equatorial protons appear as single, averaged signals.

-

As the temperature is decreased, the rate of the chair flip slows down. Below the coalescence temperature, the interconversion becomes slow enough that the NMR spectrometer can distinguish between the two distinct conformers.

-

Acquire a series of ¹H NMR spectra at progressively lower temperatures until well-resolved signals for both the diequatorial and diaxial conformers are observed.

-

-

Data Analysis:

-

Identify distinct signals corresponding to the protons of the ethyl and/or methyl groups in both the major (diequatorial) and minor (diaxial) conformers.

-

Integrate the area under these well-resolved signals for each conformer. The ratio of the integrals is proportional to the ratio of the conformer populations.

-

Calculate the equilibrium constant (K) from the ratio of the conformers: K = [diequatorial] / [diaxial].

-

Calculate the Gibbs free energy difference (ΔG°) using the equation: ΔG° = -RTlnK, where R is the gas constant (1.987 cal/mol·K or 8.314 J/mol·K) and T is the temperature in Kelvin at which the measurement was taken.

-

Objective: To calculate the relative energies of the chair conformers and predict the equilibrium distribution using computational methods.

Methodology (using Gaussian software as an example):

-

Structure Building:

-

Using a molecular modeling program (e.g., GaussView), construct the 3D structures of both the diequatorial and diaxial chair conformers of cis-1-ethyl-3-methylcyclohexane.

-

Ensure the correct stereochemistry and initial chair geometries.

-

-

Geometry Optimization:

-

Perform an initial geometry optimization using a computationally less expensive method, such as a molecular mechanics force field (e.g., MMFF94) or a semi-empirical method (e.g., PM6), to obtain reasonable starting structures.

-

Follow this with a more accurate geometry optimization using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)). This will locate the energy minimum for each conformer.

-

-

Frequency Calculation:

-

Perform a frequency calculation at the same level of theory as the final geometry optimization. This is crucial to:

-

Confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies).

-

Obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energy to calculate the Gibbs free energy at a specified temperature (e.g., 298.15 K).

-

-

-

Energy Calculation and Analysis:

-

Extract the Gibbs free energies for both the diequatorial and diaxial conformers from the output files of the frequency calculations.

-

The difference in these Gibbs free energies (ΔG°) represents the calculated energy difference between the two conformers.

-

The Boltzmann distribution can then be used to calculate the predicted population of each conformer at a given temperature.

-

Visualizations

The following diagrams illustrate the key concepts discussed in this whitepaper.

References

An In-depth Technical Guide to the Chair Conformations of cis-1-Ethyl-3-methylcyclohexane

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chair conformations of cis-1-ethyl-3-methylcyclohexane. A fundamental molecule in stereochemistry, its conformational preferences are dictated by the energetic penalties associated with steric strain, primarily 1,3-diaxial interactions. This document outlines the principles governing its conformational equilibrium, presents quantitative energetic data, details the experimental and computational protocols for its analysis, and provides visual representations of the key conformational states. Understanding these principles is critical for drug development and molecular design, where three-dimensional structure dictates biological activity.

Introduction to Cyclohexane Conformational Analysis

The cyclohexane ring is a ubiquitous motif in natural products and pharmaceutical compounds. Unlike its planar representation in 2D drawings, the cyclohexane ring adopts a non-planar, puckered three-dimensional structure to minimize angular and torsional strain. The most stable of these arrangements is the "chair" conformation, which eliminates angle strain by maintaining tetrahedral bond angles (approx. 109.5°) and minimizes torsional strain by staggering all adjacent C-H bonds.[1]

In a chair conformation, the twelve hydrogen atoms (or substituents) occupy two distinct types of positions: six are axial , oriented parallel to the principal C3 axis of the ring, and six are equatorial , oriented outwards from the perimeter of the ring.[1] Through a process known as a ring flip , one chair conformation can interconvert into another. During this process, all axial positions become equatorial, and all equatorial positions become axial.[1] For an unsubstituted cyclohexane ring, these two chair forms are energetically identical. However, for substituted cyclohexanes like cis-1-ethyl-3-methylcyclohexane, the two chair conformers are no longer equivalent in energy.[2]

Chair Conformations and Stability of cis-1-Ethyl-3-methylcyclohexane

The cis isomerism dictates that the ethyl and methyl groups are on the same face of the cyclohexane ring. This geometric constraint leads to two possible chair conformations that can be interconverted via a ring flip.

-

Conformer A (Diaxial): In this conformation, both the ethyl group at C1 and the methyl group at C3 occupy axial positions.

-

Conformer B (Diequatorial): Following a ring flip, both the ethyl and methyl groups are situated in equatorial positions.

The relative stability of these two conformers is determined by the degree of steric strain. The dominant destabilizing factor in substituted cyclohexanes is the 1,3-diaxial interaction . This refers to the steric repulsion between an axial substituent and the other two axial atoms (usually hydrogens) on the same side of the ring, located at the C3 and C5 positions relative to the substituent.[3][4][5]

In Conformer A (diaxial) , the axial methyl group experiences 1,3-diaxial interactions with the axial hydrogen at C5. Simultaneously, the axial ethyl group experiences 1,3-diaxial interactions with the axial hydrogen at C5 and another axial hydrogen at the other C3 position (relative to it). More significantly, the axial ethyl and methyl groups themselves, being in a 1,3-diaxial relationship, create a severe steric clash.

In Conformer B (diequatorial) , both the ethyl and methyl groups reside in the sterically less hindered equatorial positions. In this arrangement, they point away from the ring, and significant 1,3-diaxial interactions involving these groups are absent.[6] Consequently, the diequatorial conformer is substantially more stable than the diaxial conformer. The conformational equilibrium lies heavily in favor of the diequatorial form.[7]

Quantitative Energetics: A-Values

The energetic cost of placing a substituent in an axial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers of a monosubstituted cyclohexane at room temperature.[8] A-values are additive and can be used to estimate the energy difference between disubstituted conformers.

The primary destabilizing interactions in the diaxial conformer are the 1,3-diaxial interactions. The total steric strain can be approximated by summing the relevant A-values.

| Substituent | A-Value (kcal/mol) | A-Value (kJ/mol) |

| Methyl (-CH₃) | ~1.74 | ~7.3 |

| Ethyl (-CH₂CH₃) | ~1.79 | ~7.5 |

| Table 1: Conformational A-Values for Methyl and Ethyl Substituents.[8][9] |

The A-values for ethyl and methyl groups are surprisingly similar. This is because the ethyl group can rotate about its C-C bond to orient the terminal methyl group away from the cyclohexane ring, thus minimizing additional steric strain. The primary interaction is with the methylene (-CH₂-) group.[9]

For the diaxial conformer of cis-1-ethyl-3-methylcyclohexane, the total strain energy is significantly higher than the sum of the individual A-values due to the direct 1,3-diaxial interaction between the two alkyl groups, which is much more severe than an interaction with a hydrogen atom. The diequatorial conformer has essentially zero conformational strain from these interactions. Therefore, the energy difference between the two conformers is large, causing the equilibrium to overwhelmingly favor the diequatorial form.

Experimental and Computational Methodologies

The conformational equilibrium and energetics of substituted cyclohexanes are primarily investigated through Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry.[10]

Experimental Protocol: Low-Temperature NMR Spectroscopy

Objective: To determine the equilibrium constant (K_eq) and Gibbs free energy difference (ΔG) between the two chair conformers by resolving their individual NMR signals at low temperatures.

Methodology:

-

Sample Preparation: A solution of high-purity cis-1-ethyl-3-methylcyclohexane is prepared in a suitable deuterated solvent (e.g., CD₂Cl₂ or toluene-d₈) that remains liquid at low temperatures. Tetramethylsilane (TMS) is added as an internal standard.

-

Room Temperature Spectrum: A standard ¹H or ¹³C NMR spectrum is acquired at room temperature (e.g., 298 K). At this temperature, the ring flip is rapid on the NMR timescale, resulting in a single set of time-averaged signals for the molecule.[1]

-

Low-Temperature Analysis: The NMR probe is cooled incrementally (e.g., in 10 K steps) to a temperature where the rate of the chair-chair interconversion becomes slow on the NMR timescale (typically below -60 °C or 213 K).

-

Spectral Resolution: As the temperature is lowered past the coalescence point, the averaged signals will broaden and then resolve into two distinct sets of signals, one for the major diequatorial conformer and one for the minor diaxial conformer.[11]

-

Signal Integration: The relative concentrations of the two conformers are determined by integrating the corresponding, well-resolved signals in the ¹H or ¹³C spectrum. The ratio of the integrals directly corresponds to the ratio of the conformers at that temperature.

-

Equilibrium Constant Calculation: The equilibrium constant is calculated as: K_eq = [Diequatorial Conformer] / [Diaxial Conformer]

-

Free Energy Calculation: The Gibbs free energy difference is then calculated using the equation: ΔG = -RT ln(K_eq) where R is the gas constant (8.314 J/mol·K) and T is the temperature in Kelvin at which the spectrum was recorded.[12][13]

Computational Protocol: Molecular Mechanics and Quantum Calculations

Objective: To calculate the optimized geometries, relative energies, and strain contributions for the chair conformers.

Methodology:

-

Structure Building: The 3D structures of both the diaxial and diequatorial conformers of cis-1-ethyl-3-methylcyclohexane are built using molecular modeling software (e.g., Avogadro, GaussView).[5][14]

-

Force Field Selection (Molecular Mechanics): A suitable molecular mechanics force field (e.g., MMFF94, MM3, or MM4) is chosen. These force fields are parameterized to calculate steric energy based on bond lengths, bond angles, torsional angles, and van der Waals interactions.[11]

-

Geometry Optimization: An energy minimization calculation is performed for each conformer. The algorithm systematically alters the geometry to find the lowest energy structure (a local minimum on the potential energy surface).

-

Energy Calculation: The steric energies of the two optimized conformers are calculated. The difference in these energies (ΔE_steric) provides an estimate of the relative stability.

-

Quantum Mechanical Refinement (Optional but Recommended): For higher accuracy, the optimized geometries from molecular mechanics can be used as starting points for more advanced ab initio or Density Functional Theory (DFT) calculations (e.g., at the B3LYP/6-31G* level of theory).[15] These methods provide more accurate electronic structure and energy calculations.

-

Data Analysis: The final energies of the diequatorial and diaxial conformers are compared. The analysis can also detail the specific contributions to steric strain, such as individual 1,3-diaxial interaction energies, providing a theoretical validation of the experimental results.

Conclusion

The conformational analysis of cis-1-ethyl-3-methylcyclohexane is a clear illustration of fundamental stereochemical principles. The strong energetic preference for the diequatorial conformer is driven by the avoidance of destabilizing 1,3-diaxial steric interactions present in the diaxial form. The principles and methodologies outlined in this guide, from quantitative A-value analysis to detailed NMR and computational protocols, provide a robust framework for understanding and predicting the three-dimensional structure of substituted cyclohexanes. For researchers in medicinal chemistry and drug development, a firm grasp of these concepts is indispensable, as the specific conformation of a molecule is often the key determinant of its interaction with biological targets.

References

- 1. Cyclohexane conformation - Wikipedia [en.wikipedia.org]

- 2. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]

- 3. Determination of the Position of the Conformational Equilibrium of a Trans 1,2-Disubstituted Cyclohexane by NMR Spectroscopy. An Experiment in Physical Organic Chemistry for Undergraduate Students - Dialnet [dialnet.unirioja.es]

- 4. studysmarter.co.uk [studysmarter.co.uk]

- 5. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

- 6. The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 8. A value - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Cyclohexane Conformational Analysis | Algor Cards [cards.algoreducation.com]

- 11. Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

Stereochemistry of 1-Ethyl-3-Methylcyclohexane Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the stereochemistry of 1-ethyl-3-methylcyclohexane isomers. The document outlines the structural isomers, their conformational analysis based on steric strain, and the quantitative energy differences between various conformations. Detailed experimental and computational methodologies for determining these properties are also presented, offering a robust resource for professionals in chemical and pharmaceutical research.

Introduction to Stereoisomers of 1-Ethyl-3-Methylcyclohexane

1-Ethyl-3-methylcyclohexane possesses two chiral centers at carbons 1 and 3, giving rise to a total of four possible stereoisomers. These are classified into two pairs of enantiomers: one pair corresponding to the cis isomer and the other to the trans isomer. The cis and trans designations refer to the relative orientation of the ethyl and methyl groups with respect to the plane of the cyclohexane ring.

-

Cis Isomer: Both the ethyl and methyl groups are on the same side of the ring (either both pointing up or both pointing down).

-

Trans Isomer: The ethyl and methyl groups are on opposite sides of the ring (one pointing up and one pointing down).

The stereochemical complexity of these isomers is further deepened by the conformational flexibility of the cyclohexane ring, which primarily exists in a stable chair conformation to minimize angular and torsional strain. Each stereoisomer can exist as an equilibrium of two interconverting chair conformers. The relative stability of these conformers is dictated by the steric interactions of the substituents with the rest of the ring, particularly the unfavorable 1,3-diaxial interactions.

Conformational Analysis and Stability

The stability of the chair conformers of 1-ethyl-3-methylcyclohexane isomers is primarily determined by the steric strain experienced by the ethyl and methyl groups. Larger substituents preferentially occupy the more spacious equatorial positions to avoid destabilizing 1,3-diaxial interactions with axial hydrogens. The energetic cost of placing a substituent in an axial position is quantified by its "A-value," which represents the difference in Gibbs free energy between the axial and equatorial conformations of a monosubstituted cyclohexane.

Quantitative Conformational Analysis

The relative energy of the chair conformers for both cis and trans isomers can be estimated by summing the A-values for the axial substituents. The A-value for a methyl group is approximately 1.7 kcal/mol, and for an ethyl group, it is slightly higher at about 1.8 kcal/mol due to its greater steric bulk.[1][2]

| Substituent | A-Value (kcal/mol) | A-Value (kJ/mol) |

| Methyl (CH₃) | 1.7 | 7.3 |

| Ethyl (C₂H₅) | 1.8 | 7.5 |

Table 1: A-Values for Methyl and Ethyl Substituents on a Cyclohexane Ring.

Cis-1-Ethyl-3-Methylcyclohexane

The cis isomer can exist in two chair conformations: one with both substituents in equatorial positions (diequatorial) and the other with both in axial positions (diaxial).

-

Diequatorial Conformer: This is the more stable conformation as both the larger ethyl group and the methyl group occupy equatorial positions, thus avoiding any significant 1,3-diaxial interactions.

-

Diaxial Conformer: This conformation is significantly less stable due to the steric strain from both the axial ethyl and axial methyl groups interacting with the axial hydrogens. The total steric strain is the sum of the A-values for both groups (1.8 + 1.7 = 3.5 kcal/mol).

The diequatorial conformation is, therefore, the overwhelmingly favored conformer at equilibrium for the cis isomer.

Trans-1-Ethyl-3-Methylcyclohexane

For the trans isomer, one substituent must be in an axial position while the other is in an equatorial position in any given chair conformation.

-

Conformer 1 (Ethyl equatorial, Methyl axial): The larger ethyl group occupies the more stable equatorial position, while the smaller methyl group is in the axial position. The steric strain in this conformer is primarily due to the axial methyl group, corresponding to its A-value of 1.7 kcal/mol.

-

Conformer 2 (Ethyl axial, Methyl equatorial): The smaller methyl group is in the equatorial position, and the larger ethyl group is in the axial position. The steric strain here is determined by the axial ethyl group, with an A-value of 1.8 kcal/mol.

Comparing the two conformers, the conformation with the larger ethyl group in the equatorial position (and the methyl group axial) is the more stable and, therefore, the predominant conformer for the trans isomer.

Experimental and Computational Protocols

The determination of conformational energies and equilibria of substituted cyclohexanes relies on both experimental techniques and computational modeling.

Experimental Protocol: Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy

Low-temperature NMR spectroscopy is a powerful experimental method for studying the conformational dynamics of molecules.

Methodology:

-

Sample Preparation: A solution of the 1-ethyl-3-methylcyclohexane isomer is prepared in a suitable solvent that remains liquid at low temperatures (e.g., deuterated chloroform, CDCl₃, or deuterated toluene, C₇D₈).

-

Cooling: The sample is cooled within the NMR spectrometer to a temperature where the rate of chair-chair interconversion becomes slow on the NMR timescale. This "freezes out" the individual conformers.

-

Data Acquisition: ¹H or ¹³C NMR spectra are acquired at this low temperature. The signals for the axial and equatorial protons (or carbons) of the individual conformers, which are averaged at room temperature, become distinct and can be integrated.

-

Analysis: The ratio of the integrals of the signals corresponding to the two conformers provides the equilibrium constant (K_eq) for the conformational equilibrium.

-

Energy Calculation: The Gibbs free energy difference (ΔG°) between the conformers can then be calculated using the following equation:

ΔG° = -RT ln(K_eq)

where R is the gas constant and T is the temperature in Kelvin.

Computational Protocol: Quantum Chemical Calculations

Computational chemistry provides a theoretical means to calculate the relative energies of different conformers.

Methodology:

-

Structure Building: The 3D structures of the different chair conformers of the cis and trans isomers of 1-ethyl-3-methylcyclohexane are built using molecular modeling software.

-

Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure. This is typically performed using methods such as:

-

Ab initio methods: These are based on first principles of quantum mechanics.

-

Density Functional Theory (DFT): A popular method that balances accuracy and computational cost (e.g., using the B3LYP functional with a suitable basis set like 6-31G*).

-

Molecular Mechanics (MM): An empirical method that is computationally less expensive (e.g., using the MM2 or MM3 force fields).

-

-

Energy Calculation: Single-point energy calculations are performed on the optimized geometries to determine their relative electronic energies.

-

Thermodynamic Corrections: Frequency calculations are performed to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy, providing a more accurate comparison of the relative stabilities of the conformers at a given temperature.

Visualization of Stereochemical Relationships

The following diagrams, generated using the DOT language, illustrate the relationships between the stereoisomers and their respective chair conformations.

References

Synthesis of cis-1-Ethyl-3-methylcyclohexane Precursors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core synthetic strategies for obtaining precursors to cis-1-ethyl-3-methylcyclohexane, a saturated carbocycle of interest in medicinal chemistry and materials science. The stereoselective synthesis of this compound relies on the careful control of reaction conditions to favor the formation of the desired cis isomer. This document outlines the primary synthetic routes, provides detailed experimental protocols for key reactions, and presents quantitative data to facilitate the comparison of different methodologies.

Introduction to Synthetic Strategies

The synthesis of cis-1-ethyl-3-methylcyclohexane predominantly involves two strategic approaches:

-

Stereoselective Hydrogenation of a Prochiral Olefin: This is often the most effective method for establishing the cis stereochemistry. The synthesis of a suitable unsaturated precursor, such as 1-ethyl-3-methylcyclohexene or 3-ethylidene-1-methylcyclohexene, is a critical first step. Subsequent catalytic hydrogenation, typically over a heterogeneous catalyst, leads to the delivery of hydrogen from the less hindered face of the double bond, yielding the cis product. The choice of catalyst and reaction conditions is paramount in achieving high diastereoselectivity.

-

Stereocontrolled Alkylation of a 3-Methylcyclohexanone Derivative: This approach involves the introduction of the ethyl group onto a pre-existing 3-methylcyclohexanone ring. The stereochemical outcome of this alkylation is governed by the principles of kinetic versus thermodynamic control of enolate formation. While this method can be effective, it often leads to a mixture of cis and trans isomers, necessitating careful optimization of the reaction conditions and potentially a subsequent isomerization or purification step.

Synthetic Pathways and Logical Relationships

The following diagram illustrates the logical flow of the primary synthetic routes to cis-1-ethyl-3-methylcyclohexane, starting from the key precursor, 3-methylcyclohexanone.

A Technical Guide to the IUPAC Nomenclature and Conformational Analysis of cis-1-ethyl-3-methylcyclohexane

This document provides a detailed examination of the systematic IUPAC nomenclature for cis-1-ethyl-3-methylcyclohexane, intended for researchers, scientists, and professionals in drug development. It further explores the critical relationship between nomenclature, stereochemistry, and conformational stability, supported by quantitative data and a description of relevant experimental protocols.

Derivation of the IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework to ensure every chemical compound has a unique and unambiguous name. The process for naming cis-1-ethyl-3-methylcyclohexane follows a logical sequence of rules designed to address the parent structure, substituent priority, and spatial orientation.

The workflow for deriving the IUPAC name can be visualized as follows:

Caption: IUPAC nomenclature workflow for substituted cycloalkanes.

-

Identify the Parent Cycloalkane : The core structure is a six-membered carbon ring with no double or triple bonds, which is named cyclohexane .[1][2]

-

Identify the Substituents : Two alkyl groups are attached to the ring: a two-carbon group (ethyl ) and a one-carbon group (methyl ).[2][3]

-

Number the Ring Carbons :

-

Numbering must begin on a substituted carbon and proceed around the ring to give the other substituents the lowest possible numbers.[4]

-

Two possible numbering schemes exist: 1,3 and 1,5. The 1,3-numbering scheme is chosen as it provides the lower set of locants.

-

When two different substituents are in equivalent positions (e.g., both can be at C1), priority is given in alphabetical order.[1][3] "Ethyl" comes before "methyl" alphabetically, so the carbon bearing the ethyl group is assigned as C1, and the carbon with the methyl group becomes C3.

-

-

Assemble the Name : The substituents are prefixed to the parent name in alphabetical order, not numerical order. Therefore, the base name is 1-ethyl-3-methylcyclohexane .[2]

-

Specify Stereochemistry : The prefix "cis " (from Latin, meaning "on the same side") is used to indicate that both the ethyl and methyl groups are on the same face of the cyclohexane ring.[5] If they were on opposite faces, the prefix would be "trans".[5]

Conformational Analysis and Stability

Substituted cyclohexanes are not planar and exist predominantly in a low-energy chair conformation to minimize angle and torsional strain.[6][7] In this conformation, substituents can occupy two distinct positions: axial (pointing up or down, parallel to the ring's axis) and equatorial (pointing out from the equator of the ring).[8] Through a process called ring-flipping, a cyclohexane ring can interconvert between two chair conformations, causing all axial positions to become equatorial and vice versa.[6]

For cis-1-ethyl-3-methylcyclohexane, the "cis" configuration means that the substituents are either both axial or both equatorial. The two possible chair conformations are therefore:

-

Conformer A : Diequatorial (ethyl and methyl groups are both in equatorial positions).

-

Conformer B : Diaxial (ethyl and methyl groups are both in axial positions).

The relative stability of these conformers is dictated by steric strain, primarily from 1,3-diaxial interactions . An axial substituent experiences steric hindrance from the other two axial atoms on the same side of the ring.[9] Larger substituents create greater steric strain in the axial position.[10] The diequatorial conformation is significantly more stable as it avoids these unfavorable interactions.[9][11]

Caption: Chair-flip equilibrium for cis-1-ethyl-3-methylcyclohexane.

Quantitative Assessment of Stability

The energetic penalty for a substituent occupying an axial position is known as its "A-value," which represents the difference in Gibbs free energy (ΔG°) between the equatorial and axial conformers of a monosubstituted cyclohexane.[6] A higher A-value indicates greater steric bulk and a stronger preference for the equatorial position.

| Substituent | A-value (kcal/mol) | A-value (kJ/mol) |

| -CH₃ (Methyl) | 1.7 | 7.1 |

| -CH₂CH₃ (Ethyl) | 1.8 | 7.5 |

| -CH(CH₃)₂ (Isopropyl) | 2.2 | 9.2 |

| -C(CH₃)₃ (tert-Butyl) | ~5.0 | ~21 |

Note: A-values are approximate and can vary slightly depending on the literature source.

In the diaxial conformer of cis-1-ethyl-3-methylcyclohexane, the total steric strain from 1,3-diaxial interactions is the sum of the A-values for the methyl and ethyl groups: 1.7 + 1.8 = 3.5 kcal/mol (14.6 kJ/mol) . The diequatorial conformer has approximately zero of this type of strain, making it overwhelmingly more stable.

Experimental Protocol: Conformational Analysis by VT-NMR

The energy difference and equilibrium between the two chair conformers of cis-1-ethyl-3-methylcyclohexane can be determined experimentally using Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy.[12]

Objective: To resolve the signals for the axial and equatorial conformers and determine the equilibrium constant (K_eq) and Gibbs free energy difference (ΔG°).

Methodology:

-

Sample Preparation: A solution of high-purity cis-1-ethyl-3-methylcyclohexane is prepared in a suitable low-freezing point deuterated solvent (e.g., deuterated methanol, CD₃OD, or deuterated chloroform, CDCl₃).

-

Room Temperature Spectrum: A standard ¹H NMR spectrum is acquired at room temperature (e.g., 298 K). At this temperature, the chair-flip is rapid on the NMR timescale, and the signals for the axial and equatorial protons (and substituents) are averaged, resulting in a single set of sharp peaks.[6]

-

Low-Temperature Analysis: The sample is cooled incrementally inside the NMR probe. Spectra are acquired at various temperatures (e.g., from 298 K down to 173 K or lower).

-

Coalescence and Resolution: As the temperature decreases, the rate of the ring-flip slows. The averaged peaks will broaden, reach a maximum broadness at the coalescence temperature, and then sharpen again at lower temperatures into two distinct sets of signals.[12] These two sets correspond to the two separate chair conformers (the major diequatorial and the minor diaxial).

-

Data Analysis:

-

At a temperature where the conformer signals are well-resolved (below coalescence), the relative populations of the two conformers are determined by integrating the corresponding distinct peaks.

-

The equilibrium constant is calculated as the ratio of the major (diequatorial) to the minor (diaxial) conformer: K_eq = [Diequatorial] / [Diaxial]

-

The Gibbs free energy difference (ΔG°) at that temperature is then calculated using the equation: ΔG° = -RT ln(K_eq) where R is the ideal gas constant (8.314 J/mol·K) and T is the temperature in Kelvin.

-

This experimental value provides a quantitative measure of the greater stability of the diequatorial conformer, validating the predictions made from steric principles and A-values.

References

- 1. periodicchemistry.com [periodicchemistry.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Naming Cycloalkanes | ChemTalk [chemistrytalk.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Cyclohexane conformation - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. askthenerd.com [askthenerd.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Solved: Indicate which conformer of cis -1 -ethyl -3 -methylcyclohexane is more stable: the one on [Chemistry] [gauthmath.com]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

Unveiling the Conformational Landscape of cis-1-Ethyl-3-methylcyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular structure and conformational dynamics of cis-1-ethyl-3-methylcyclohexane. Understanding the three-dimensional arrangement of atoms in cyclic systems is paramount in drug design and development, as molecular shape profoundly influences biological activity. This document provides a detailed analysis of the conformational isomers of cis-1-ethyl-3-methylcyclohexane, supported by quantitative data, experimental considerations, and visual representations of key concepts.

Conformational Isomers and Stability

cis-1-Ethyl-3-methylcyclohexane exists predominantly in two interconverting chair conformations. Due to the cis configuration, the ethyl and methyl substituents are on the same face of the cyclohexane ring. This geometric constraint dictates that in one chair conformation, both substituents can occupy equatorial positions, while in the other, both must occupy axial positions.

The relative stability of these two conformers is governed by steric strain, primarily in the form of 1,3-diaxial interactions. In the axial orientation, substituents experience steric hindrance from the other axial hydrogens on the same side of the ring. The equatorial position, in contrast, places the substituent away from the bulk of the ring, resulting in a lower energy state.

The energetic preference for the equatorial position is quantified by the "A-value," which represents the difference in Gibbs free energy between the axial and equatorial conformers for a given substituent.[1]

Quantitative Conformational Analysis

The energy difference between the two chair conformations of cis-1-ethyl-3-methylcyclohexane can be estimated by summing the A-values of the individual substituents when they are in the axial position.

| Substituent | A-Value (kcal/mol) |

| Methyl (CH₃) | 1.74[1] |

| Ethyl (CH₂CH₃) | 1.79[2] |

Table 1: Conformational A-Values of Substituents

The diaxial conformation experiences steric strain from both the axial ethyl and axial methyl groups. Therefore, the estimated energy difference (ΔG°) between the diequatorial and diaxial conformers is the sum of their A-values:

ΔG° = A(methyl) + A(ethyl) = 1.74 kcal/mol + 1.79 kcal/mol = 3.53 kcal/mol

This significant energy difference indicates that the diequatorial conformer is substantially more stable and will be the overwhelmingly predominant species at equilibrium.

Conformational Equilibrium

The two chair conformations of cis-1-ethyl-3-methylcyclohexane are in a dynamic equilibrium, rapidly interconverting through a process known as ring flipping. The diagram below illustrates this equilibrium, highlighting the energetic favorability of the diequatorial conformer.

Figure 1: Conformational equilibrium of cis-1-ethyl-3-methylcyclohexane.

Experimental Determination of Conformational Equilibrium

The ratio of conformational isomers can be experimentally determined using low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. At room temperature, the ring flip is too rapid on the NMR timescale, resulting in a time-averaged spectrum. However, at low temperatures, the interconversion can be slowed or "frozen out," allowing for the observation of distinct signals for the axial and equatorial conformers.

Generalized Experimental Protocol for Low-Temperature NMR

This protocol outlines the general steps for determining the conformer ratio of a substituted cyclohexane like cis-1-ethyl-3-methylcyclohexane.

-

Sample Preparation:

-

Dissolve a known concentration of the analyte (cis-1-ethyl-3-methylcyclohexane) in a suitable deuterated solvent that has a low freezing point (e.g., deuterated chloroform, CDCl₃, or deuterated methanol, CD₃OD).

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

-

-

NMR Spectrometer Setup:

-

Utilize a high-field NMR spectrometer equipped with a variable temperature unit.

-

Tune and shim the spectrometer for optimal resolution at room temperature.

-

-

Low-Temperature Measurement:

-

Gradually lower the temperature of the NMR probe. The target temperature will depend on the energy barrier of the ring flip but is typically in the range of -60°C to -100°C for cyclohexanes.

-

Acquire ¹H or ¹³C NMR spectra at various low temperatures until the signals for the two conformers are well-resolved.

-

-

Data Analysis:

-

Identify the distinct signals corresponding to the diequatorial and diaxial conformers.

-

Integrate the signals for a specific, well-resolved proton or carbon in each conformer.

-

The ratio of the integrals directly corresponds to the population ratio of the two conformers at that temperature.

-

The Gibbs free energy difference (ΔG°) can be calculated from the equilibrium constant (K_eq) using the following equation: ΔG° = -RT ln(K_eq) where R is the gas constant and T is the temperature in Kelvin.

-

Computational Analysis Workflow

Computational chemistry provides a powerful tool for investigating the conformational landscape of molecules. The following workflow outlines a typical procedure for the conformational analysis of cis-1-ethyl-3-methylcyclohexane.

References

stability of cis-1-ethyl-3-methylcyclohexane conformers

An In-depth Technical Guide on the Conformational Stability of cis-1-ethyl-3-methylcyclohexane

Introduction to Cyclohexane Conformation

The cyclohexane ring is a ubiquitous structural motif in organic chemistry and medicinal chemistry. Unlike its planar representation in 2D drawings, the cyclohexane ring adopts a non-planar, puckered three-dimensional structure to minimize steric and angle strain. The most stable of these is the chair conformation , which has ideal tetrahedral bond angles of approximately 109.5°, thus eliminating angle strain.[1][2] In the chair conformation, the twelve hydrogen atoms are located in two distinct types of positions: six axial positions, which are perpendicular to the plane of the ring, and six equatorial positions, which are in the plane of the ring.[2]

The cyclohexane ring is conformationally mobile and can undergo a "ring flip," interconverting between two chair conformations. During this process, all axial positions become equatorial, and all equatorial positions become axial.[3][4] For an unsubstituted cyclohexane, the two chair conformations are identical in energy. However, for substituted cyclohexanes, the two conformers are often not energetically equivalent. The relative stability of these conformers is primarily dictated by steric strain, particularly 1,3-diaxial interactions , which are repulsive forces between an axial substituent and the other two axial atoms (usually hydrogens) on the same side of the ring.[3][4][5][6] This guide provides a detailed analysis of the conformational stability of cis-1-ethyl-3-methylcyclohexane.

Conformational Analysis of cis-1-ethyl-3-methylcyclohexane

The "cis" isomer designation indicates that the ethyl and methyl groups are on the same side of the cyclohexane ring. For cis-1-ethyl-3-methylcyclohexane, two distinct chair conformations exist in equilibrium, interconverting via a ring flip.

-

Conformer A: In this conformation, the ethyl group occupies an axial position, and the methyl group is in an equatorial position.

-

Conformer B: Following a ring flip, the ethyl group moves to an equatorial position, and the methyl group occupies an axial position.

The relative stability of these two conformers depends on the magnitude of the steric strain, primarily the 1,3-diaxial interactions experienced by the axial substituent.

Quantitative Analysis of Conformational Stability

To quantify the steric strain associated with axial substituents, chemists use A-values . The A-value for a substituent is defined as the difference in Gibbs free energy (ΔG°) between the conformer where the substituent is in the axial position and the conformer where it is in the equatorial position.[7][8] A larger A-value signifies a greater steric demand and a stronger preference for the equatorial position.

-

Methyl Group (-CH₃): The A-value for a methyl group is approximately 1.74 kcal/mol (7.3 kJ/mol).[8][9] This energy cost arises from two gauche-butane-like interactions between the axial methyl group and the C3 and C5 carbons of the ring.[9][10]

-

Ethyl Group (-CH₂CH₃): The A-value for an ethyl group is approximately 1.79 kcal/mol .[7][11] The value is only slightly larger than that of a methyl group because the ethyl group can rotate around its carbon-carbon single bond to place the terminal methyl group away from the cyclohexane ring, minimizing steric clash.[9][11][12]

Using these A-values, we can estimate the total steric strain for each conformer of cis-1-ethyl-3-methylcyclohexane:

-

Strain in Conformer A (axial ethyl, equatorial methyl): The primary source of strain is the axial ethyl group interacting with two axial hydrogens. The strain energy is approximately equal to the A-value of the ethyl group, which is 1.79 kcal/mol .

-

Strain in Conformer B (equatorial ethyl, axial methyl): The strain is due to the axial methyl group interacting with two axial hydrogens. This strain energy is approximately equal to the A-value of the methyl group, which is 1.74 kcal/mol .

Conclusion on Stability: By comparing the total strain energies, Conformer B is more stable than Conformer A. The energy difference (ΔΔG°) is approximately 1.79 kcal/mol - 1.74 kcal/mol = 0.05 kcal/mol . While this difference is small, the equilibrium will favor the conformer with the larger ethyl group in the more spacious equatorial position.

Data Presentation: Conformational Energy Summary

The quantitative data for the conformational analysis of cis-1-ethyl-3-methylcyclohexane is summarized in the table below.

| Conformer | Axial Substituent | Equatorial Substituent | Key Steric Interaction | Strain Energy (kcal/mol) | Relative Stability |

| A | Ethyl | Methyl | 1,3-diaxial (Ethyl-H) | ~1.79 | Less Stable |

| B | Methyl | Ethyl | 1,3-diaxial (Methyl-H) | ~1.74 | More Stable |

Experimental and Computational Protocols

The determination of conformational equilibria can be achieved through both experimental and computational methods.

Experimental Protocol: Low-Temperature NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformational dynamics of molecules.[1] At room temperature, the ring flip of cyclohexane is rapid on the NMR timescale, resulting in a single, averaged spectrum. However, at low temperatures (e.g., -78.5 °C), this process can be slowed down sufficiently to allow for the observation of distinct signals for each individual conformer.

Methodology:

-

Sample Preparation: A solution of high-purity cis-1-ethyl-3-methylcyclohexane is prepared in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform, CDCl₃, or deuterated methylene chloride, CD₂Cl₂).

-

NMR Data Acquisition: The sample is cooled down inside the NMR spectrometer to a temperature where the ring flip is slow. ¹H NMR spectra are then acquired.

-

Spectral Analysis: At this low temperature, separate sets of peaks corresponding to Conformer A and Conformer B will be visible. Non-overlapping signals unique to each conformer are identified.

-

Quantification: The relative concentrations of the two conformers are determined by integrating the signals corresponding to each conformer. The ratio of the integrals is equal to the ratio of the conformers at equilibrium.

-

Equilibrium Constant Calculation: The equilibrium constant (Keq) is calculated as the ratio of the more stable conformer to the less stable conformer: Keq = [Conformer B] / [Conformer A].

-

Gibbs Free Energy Calculation: The difference in Gibbs free energy (ΔG°) between the conformers is calculated using the equation: ΔG° = -RTln(Keq) , where R is the gas constant and T is the temperature in Kelvin.[7][13] The analysis of coupling constants can also provide detailed information about the dihedral angles and thus the percentage of each conformer.[14][15]

Computational Protocol: Molecular Mechanics/Quantum Mechanics

Computational chemistry provides a theoretical means to estimate the relative stabilities of conformers.[16]

Methodology:

-

Structure Building: The 3D structures of both Conformer A and Conformer B of cis-1-ethyl-3-methylcyclohexane are built using molecular modeling software (e.g., Avogadro, GaussView).[13][17]

-

Geometry Optimization: A geometry optimization calculation is performed for each conformer using a suitable computational method.

-

Molecular Mechanics (MM): Methods like MMFF94 or AMBER are computationally inexpensive and often provide good estimates of steric energies.

-

Quantum Mechanics (QM): Higher-level ab initio or Density Functional Theory (DFT) methods can provide more accurate energy calculations.[18]

-

-

Energy Calculation: The optimization process finds the lowest energy (most stable) geometry for each conformer. The electronic energy (for QM) or steric energy (for MM) of each optimized structure is calculated.

-

Stability Determination: The difference in the calculated energies between the two conformers (ΔE = E_A - E_B) provides a theoretical estimate of their relative stability.

Visualizations

The following diagrams illustrate the conformational equilibrium and a typical experimental workflow.

References

- 1. Cyclohexane Conformational Analysis | Algor Cards [cards.algoreducation.com]

- 2. Cyclohexane conformation - Wikipedia [en.wikipedia.org]

- 3. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Monosubstituted Cylcohexanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 6. Substituted cyclohexanes | 1,3-diaxial interaction [quimicaorganica.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. A value - Wikipedia [en.wikipedia.org]

- 9. 1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps [chemistrysteps.com]

- 10. organic chemistry - Is there a gauche interaction between C-3 and C-6 in cyclohexane? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 11. chegg.com [chegg.com]

- 12. youtube.com [youtube.com]

- 13. scispace.com [scispace.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Determination of the Position of the Conformational Equilibrium of a Trans 1,2-Disubstituted Cyclohexane by NMR Spectroscopy. An Experiment in Physical Organic Chemistry for Undergraduate Students - Dialnet [dialnet.unirioja.es]

- 16. studysmarter.co.uk [studysmarter.co.uk]

- 17. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

- 18. pubs.acs.org [pubs.acs.org]

Theoretical Models of Cis-1-ethyl-3-methylcyclohexane: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical models used to understand the conformational landscape of cis-1-ethyl-3-methylcyclohexane. By leveraging fundamental principles of stereochemistry, including A-values, 1,3-diaxial interactions, and gauche interactions, we delved into the energetic preferences of its chair conformers. This document summarizes key quantitative data, outlines detailed experimental and computational protocols for conformational analysis, and presents visual representations of the underlying principles to aid in the rational design and development of cyclohexane-containing molecules.

Introduction

Cyclohexane and its derivatives are ubiquitous structural motifs in organic chemistry, with profound implications in medicinal chemistry and materials science. The therapeutic efficacy and biological activity of many drug molecules are intrinsically linked to their three-dimensional structure and conformational dynamics. A thorough understanding of the conformational preferences of substituted cyclohexanes is therefore paramount for designing molecules with optimal pharmacological profiles.

Cis-1-ethyl-3-methylcyclohexane serves as an excellent model system for exploring the interplay of steric forces that govern the conformational equilibrium in 1,3-disubstituted cyclohexanes. This guide will explore the theoretical models that predict the most stable conformation of this molecule and the experimental and computational methods used to validate these predictions.

Conformational Analysis of Cis-1-ethyl-3-methylcyclohexane

The conformational analysis of cis-1-ethyl-3-methylcyclohexane is primarily centered on the energetic differences between its two possible chair conformations, which can be interconverted through a process known as a ring flip. In the cis isomer, both the ethyl and methyl groups are on the same face of the cyclohexane ring.

Chair Conformations and Steric Interactions

The two chair conformations of cis-1-ethyl-3-methylcyclohexane are the diequatorial conformer and the diaxial conformer.

-

Diequatorial Conformer: Both the ethyl group at C1 and the methyl group at C3 occupy equatorial positions. This arrangement is generally more stable as it minimizes steric strain.

-

Diaxial Conformer: Both the ethyl group at C1 and the methyl group at C3 occupy axial positions. This conformation is significantly destabilized by 1,3-diaxial interactions, which are steric repulsions between the axial substituents and the axial hydrogens on the same side of the ring.

The primary destabilizing factors in the diaxial conformer are:

-

1,3-Diaxial Interactions: The axial ethyl group experiences steric repulsion with the axial hydrogens at C3 and C5. Similarly, the axial methyl group interacts with the axial hydrogens at C1 and C5.

-

Gauche Butane-type Interactions: Within the ring structure, gauche interactions contribute to the overall strain energy.[1]

The diequatorial conformer avoids these significant 1,3-diaxial interactions, making it the considerably more stable conformation.

Quantitative Energetic Analysis

The energy difference between the axial and equatorial positions of a substituent on a cyclohexane ring is quantified by its A-value (conformational free energy).[2] A-values are additive and can be used to estimate the energy difference between the two chair conformers of a disubstituted cyclohexane.[3]

| Substituent | A-value (kcal/mol) |

| Methyl (CH₃) | ~1.7[3] |

| Ethyl (CH₂CH₃) | ~1.8[3] |

Table 1: A-values for Methyl and Ethyl Substituents

For the diaxial conformer of cis-1-ethyl-3-methylcyclohexane, the total steric strain can be approximated by summing the A-values of the individual substituents.

Estimated Energy Difference (ΔG)

ΔG ≈ A(ethyl) + A(methyl) ΔG ≈ 1.8 kcal/mol + 1.7 kcal/mol ΔG ≈ 3.5 kcal/mol

This significant energy difference indicates that the conformational equilibrium heavily favors the diequatorial conformer. It is important to note that this is an estimation, and the actual energy difference may deviate slightly from this value due to potential interactions between the two axial groups themselves.

Experimental and Computational Protocols

Experimental Determination of Conformational Equilibrium via NMR Spectroscopy

Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique to determine the populations of different conformers at equilibrium. By cooling the sample, the rate of chair-chair interconversion can be slowed down sufficiently to observe distinct signals for the axial and equatorial conformers.

Protocol for Low-Temperature NMR Analysis:

-

Sample Preparation:

-